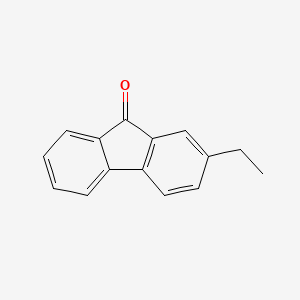

2-ethyl-9H-fluoren-9-one

説明

2-Ethyl-9H-fluoren-9-one is a fluorene derivative characterized by an ethyl substituent at the 2-position of the fluorenone backbone. Fluorenones are polycyclic aromatic hydrocarbons with a ketone group at the 9-position, making them versatile intermediates in organic synthesis and materials science. The ethyl group in 2-ethyl-9H-fluoren-9-one modifies the compound’s electronic and steric properties compared to the parent 9H-fluoren-9-one, influencing its reactivity, solubility, and applications.

Palladium-catalyzed annulation of arynes with 2-haloarenes (as reported by Peña et al. ) could be adapted for its synthesis. Alkylation of 9H-fluoren-9-one with ethyl halides under basic conditions is another plausible route.

特性

CAS番号 |

20371-61-3 |

|---|---|

分子式 |

C15H12O |

分子量 |

208.25 g/mol |

IUPAC名 |

2-ethylfluoren-9-one |

InChI |

InChI=1S/C15H12O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9H,2H2,1H3 |

InChIキー |

FCWCSLQRWQWFPP-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-ethyl-9H-fluoren-9-one can be synthesized through various methods, including the Friedel-Crafts alkylation of fluorenone derivatives. One efficient method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in nitromethane at 80°C, yielding high purity products . Another method involves palladium-catalyzed carbonylative multiple C-C bond formation, which is a versatile approach for constructing fluorenone derivatives .

Industrial Production Methods

Industrial production of 2-ethyl-9H-fluoren-9-one typically involves large-scale Friedel-Crafts reactions or palladium-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

化学反応の分析

Types of Reactions

2-ethyl-9H-fluoren-9-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the fluorenone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

Major products formed from these reactions include oxidized fluorenones, fluorenol derivatives, and various substituted fluorenones. These products have diverse applications in organic synthesis and material science.

科学的研究の応用

2-ethyl-9H-fluoren-9-one has numerous applications in scientific research, including:

作用機序

The mechanism of action of 2-ethyl-9H-fluoren-9-one involves its interaction with molecular targets and pathways. For instance, fluorenone derivatives can inhibit specific enzymes or interact with cellular components, leading to their biological effects. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and modulation of cellular signaling .

類似化合物との比較

Physical Properties :

- Molecular Weight : 208.26 g/mol (calculated based on C15H12O).

- Melting Point: Not explicitly reported, but expected to be lower than 9H-fluoren-9-one (82–84°C ) due to reduced symmetry from the ethyl group.

- Solubility : Likely higher in organic solvents than the parent compound due to the hydrophobic ethyl substituent.

Structural and Functional Group Comparisons

The table below highlights key structural differences and their implications:

Key Observations:

Electronic Effects: 2-Ethyl: Electron-neutral alkyl group enhances solubility without significantly altering electronic properties. 2-Nitro (in 9,9-dimethyl analog): Strong electron-withdrawing effect, useful for stabilizing reactive intermediates in pharmaceuticals .

Steric Effects :

- 9,9-Dimethyl : Steric hindrance at the 9-position reduces reactivity at the ketone group compared to 2-ethyl derivatives .

- 2-Phenyl : Bulky substituent increases melting point (140–141°C) and may enhance thermal stability in optoelectronic devices .

Applications: 2-Ethyl: Suitable for organic synthesis and materials requiring balanced hydrophobicity and processability. 2-(Diethylaminoethoxy): Used as a high-purity reference standard in pharmaceutical production . 9,9-Dimethyl-2-nitro: Intermediate in drug synthesis (e.g., anti-inflammatory or antitumor agents) .

Research Findings

- Optoelectronic Performance: 2-Phenyl-9H-fluoren-9-one demonstrates high luminescent efficiency in OLEDs due to extended π-conjugation from the phenyl group . Fluorenone derivatives with electron-donating groups (e.g., methoxy) show redshifted absorption spectra, beneficial for light-harvesting materials .

- Pharmaceutical Relevance: The diethylaminoethoxy substituent in 2-(2-(diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride enhances bioavailability, making it valuable in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。